![molecular formula C11H8ClNO2 B5531554 N-(2-chlorophenyl)furan-2-carboxamide CAS No. 58050-52-5](/img/structure/B5531554.png)
N-(2-chlorophenyl)furan-2-carboxamide
Overview
Description
N-(2-chlorophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with a 2-chlorophenyl substituent
Mechanism of Action
Target of Action
N-(2-chlorophenyl)furan-2-carboxamide, also known as N-(2-chlorophenyl)-2-furamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . .
Mode of Action
Furan derivatives are known to interact with various biological targets
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics , suggesting that this compound may have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, furan carboxamides, a class of compounds to which this compound belongs, are known to undergo photodegradation in sunlit surface waters . This suggests that light exposure could influence the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carboxamide product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxamide group.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Oxidized products may include furanones or other oxygenated derivatives.
Reduction: Reduced products may include dihydrofuran derivatives.
Hydrolysis: The major products are 2-chlorophenylamine and furan-2-carboxylic acid.
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
Research indicates that N-(2-chlorophenyl)furan-2-carboxamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including drug-resistant pathogens. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymes involved in bacterial metabolism .
Anticancer Potential:
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as HepG2 and MCF-7. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its efficacy against cancer cells . For example, para-substituted derivatives showed improved activity compared to their ortho and meta counterparts.
Anti-inflammatory Effects:
this compound has been investigated for its potential anti-inflammatory effects. Compounds derived from furan have been reported to act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for drug development due to its diverse biological activities. Its structural characteristics allow for modifications that can lead to derivatives with enhanced therapeutic profiles. Ongoing studies focus on optimizing these derivatives for better potency and selectivity against specific biological targets.
Industrial Applications
Beyond biological applications, this compound has potential uses in material science and industry. Its unique chemical properties make it suitable for developing new polymers and coatings. Additionally, it could serve as an intermediate in synthesizing agrochemicals and pharmaceuticals, contributing to various industrial processes .
Case Studies and Research Findings
A number of studies have documented the applications of this compound:
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine substituent instead of chlorine.
N-(2-amino-5-chlorophenyl)furan-2-carboxamide: Contains an amino group on the phenyl ring.
Uniqueness
N-(2-chlorophenyl)furan-2-carboxamide is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The presence of the furan ring also imparts distinct properties compared to other aromatic systems.
Biological Activity
N-(2-chlorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a furan ring attached to a chlorophenyl group through a carboxamide linkage. Its structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of furan-2-carboxamides against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different bacterial strains .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | E. coli | 5.64 |
This compound | S. aureus | 8.33 |
This compound | P. aeruginosa | 13.40 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer types, including leukemia and breast cancer cells. For instance, it was shown to have an IC50 value of 18.8 µM against MCF7 breast cancer cells .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF7 | 18.8 |
HepG2 | 35.01 |
K562 | 1.90 |
Anti-inflammatory Activity
The anti-inflammatory properties of furan derivatives, including this compound, have also been documented. These compounds have been shown to inhibit COX-2 activity, making them potential candidates for treating inflammatory conditions .
Case Studies
- Antimicrobial Effectiveness : A study conducted on various furan derivatives demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics against multidrug-resistant strains .
- Cytotoxicity in Cancer Research : In a comparative analysis involving doxorubicin, this compound showed comparable or enhanced cytotoxicity in specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
Properties
IUPAC Name |
N-(2-chlorophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKFMIHJPUIGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351839 | |
Record name | N-(2-chlorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58050-52-5 | |
Record name | N-(2-chlorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.